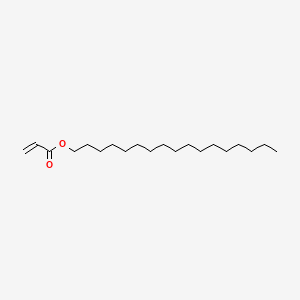

Heptadecyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28343-58-0 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

heptadecyl prop-2-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3 |

InChI Key |

KVILQFSLJDTWPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Heptadecyl acrylate chemical properties and structure

An In-depth Technical Guide to Heptadecyl Acrylate (B77674): Chemical Properties and Structure

Introduction

Heptadecyl acrylate (C17A) is a monofunctional acrylate monomer characterized by a long, hydrophobic heptadecyl chain attached to an acrylic acid ester.[1] This structure imparts significant hydrophobicity, flexibility, and weatherability to polymers derived from it.[1][2] As a versatile raw material, it is used in the synthesis of a wide range of polymers and serves as a valuable feedstock for various chemical syntheses due to its high reactivity and ability to undergo addition reactions.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and handling for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the ester of acrylic acid and heptadecanol. Its structure consists of a seventeen-carbon alkyl chain linked to an acrylate functional group.

-

IUPAC Name : heptadecyl prop-2-enoate[4]

-

Synonyms : Heptadecyl 2-propenoate, Acrylic acid heptadecyl ester[4][5][6]

-

CAS Number : 28343-58-0[4][5][6][7][8], 1473386-36-5 (for the branched isomer)[1][3]

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][3] Its key physical and chemical properties are summarized in the tables below.

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 310.5 g/mol | [1][3][4] | |

| Density | 0.87 g/cm³ | @ 25 °C | [1][3] |

| 0.869 g/cm³ | (Predicted) | [7][9] | |

| 0.881 g/cm³ | @ 20.1 °C | ||

| Boiling Point | > 174 °C | [1][3] | |

| 385.6 °C | @ 760 mmHg (Predicted) | [7][9] | |

| Melting Point | < -100 °C | [1][3] | |

| Flash Point | 173.5 °C | Closed Cup (ISO 2719) | [10] |

| 234 °C | [1] | ||

| Vapor Pressure | 0.000125 hPa | @ 32 °C | [1][3] |

| Viscosity | 11 mPa·s | [1][3] | |

| Water Solubility | < 30 µg/L | @ 20 °C | |

| logP (Octanol/Water) | 9.2 | @ 25 °C (OECD 117) | [10] |

| 8.29 | [5] | ||

| Glass Transition (Tg) | -72 °C | [1] | |

| -105 °C | (Measured) | [10] |

Typical Product Specifications

| Parameter | Specification | Analytical Method | Source(s) |

| Assay/Purity | min. 94% | Gas Chromatography | [1][3] |

| Acid Content | max. 0.05% (as acrylic acid) | ASTM D 1613 | [3] |

| Water Content | max. 0.1% | ASTM E 203 | [1][3] |

| Color | max. 100 APHA | ASTM D 1209 | [3] |

| Standard Stabilization | 175 ± 25 ppm MEHQ | HPLC | [1][3] |

Reactivity and Polymerization

This compound is a highly reactive monomer that readily undergoes polymerization.[1][2] Its primary reactivity stems from the acrylate group, which can participate in free-radical polymerization to form homopolymers or copolymers.

It can be copolymerized with a wide variety of other monomers, including:

-

(Meth)acrylic acid and its salts, amides, and esters[1][2][3]

-

Vinyl acetate (B1210297) and vinyl chloride[1][2][3]

This copolymerization allows for the tailoring of polymer properties for specific applications. The long heptadecyl chain imparts hydrophobicity, chemical resistance, flexibility, and a low glass transition temperature to the resulting polymers.[1][2] It is also a useful starting material for chemical synthesis, as it readily undergoes addition reactions with many organic and inorganic compounds.[1][2][3]

Experimental Protocols

While specific synthesis protocols are proprietary, the quality and properties of this compound are typically verified using standardized analytical methods.

Analytical Methods Cited

-

Assay : The purity of the monomer is determined by Gas Chromatography (GC).[3]

-

Acid Content : Titrimetric methods, such as ASTM D 1613, are used to quantify the residual acid content.[3]

-

Water Content : The Karl Fischer titration method, outlined in ASTM E 203, is employed to measure water content.[3]

-

Color : The APHA color scale (ASTM D 1209) is used to assess the color of the liquid monomer.[3]

-

Stabilizer Content : High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of the MEHQ inhibitor.[3] An example application note demonstrates the analysis of this compound using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and an acid modifier.[5]

General Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for analyzing this compound via HPLC, for instance, to determine stabilizer concentration.

Applications in Research and Development

This compound's unique properties make it a valuable monomer in materials science and potentially in drug development.

-

Polymer Synthesis : Its primary application is as a monomer to produce polymers with specific characteristics such as high hydrophobicity, low shrinkage, chemical resistance, adhesion, and flexibility.[1][2]

-

Lubricants : It is used in the production of high-temperature, high-shear (HTHS) and fuel-efficient lubricants.[1]

-

Biomedical Potential : Although direct experimental data is limited, long-chain alkyl acrylates are explored for creating hydrophobic and biodegradable polymers.[11] These materials are candidates for applications in controlled drug delivery of hydrophobic drugs and as biocompatible coatings for medical devices.[11]

Safety and Handling

This compound requires careful handling to ensure safety and maintain product integrity. It is classified as causing skin irritation and may cause an allergic skin reaction.[12]

Key Handling and Storage Recommendations:

-

Preventing Polymerization : The product is stabilized, typically with MEHQ. To prevent spontaneous polymerization, it must always be stored under air, never under inert gases like nitrogen, as oxygen is required for the stabilizer to function effectively.[1][10]

-

Storage Conditions : Storage temperature should not exceed 35°C.[1] It should be protected from heat, UV light, and other high-energy radiation.[10]

-

Materials : The preferred construction material for storage tanks and pipes (B44673) is stainless steel.[1][3] Carbon steel can be used, but rust formation may be an issue.[3]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and appropriate work clothing to avoid skin and eye contact.[10][12]

References

- 1. jamorin.com [jamorin.com]

- 2. ulprospector.com [ulprospector.com]

- 3. jamorin.com [jamorin.com]

- 4. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound CAS#: 28343-58-0 [m.chemicalbook.com]

- 10. download.basf.com [download.basf.com]

- 11. benchchem.com [benchchem.com]

- 12. download.basf.com [download.basf.com]

Heptadecyl acrylate CAS number and molecular formula

An In-depth Technical Guide to Heptadecyl Acrylate (B77674) for Researchers and Drug Development Professionals

Heptadecyl acrylate is a long-chain alkyl acrylate monomer utilized in the synthesis of polymers with tailored hydrophobic properties. Its molecular structure, featuring a C17 alkyl chain, imparts significant hydrophobicity to polymers, making it a valuable component in formulations for various fields, including materials science and potentially drug delivery. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on its relevance to research and development.

Chemical Identity and Properties

This compound, also known as heptadecyl 2-propenoate, is the ester of heptadecyl alcohol and acrylic acid.[1][2] Its fundamental properties are summarized below.

Molecular Formula: C₂₀H₃₈O₂[1][3][4][5]

CAS Number: 28343-58-0[1][3][4]

Physicochemical Data

The physicochemical properties of this compound are crucial for its application in polymer science and formulation development. The following table summarizes key data, primarily based on information for this compound and its close structural analogs.

| Property | Value |

| Molecular Weight | 310.5 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.87 g/cm³ at 25 °C |

| Boiling Point | >174 °C |

| Melting Point | < -100 °C |

| Flash Point | 234 °C |

| Viscosity | 11 mPa·s |

| Glass Transition Temp. (Tg) | -72 °C |

| Water Solubility | Insoluble (predicted) |

(Data compiled from available information on this compound and its analogs)

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of heptadecyl alcohol with an acrylic acid derivative. A general workflow for this process is outlined below. The synthesis of long-chain alkyl acrylates can also be performed via microwave-assisted direct melting esterification, which has been shown to significantly increase the reaction rate for similar compounds like hexadecyl acrylate.

Experimental Workflow: Synthesis and Purification

Illustrative Experimental Protocol: Esterification

The following protocol is a generalized procedure for the synthesis of a long-chain alkyl acrylate, which can be adapted for this compound.

Materials:

-

Heptadecyl alcohol

-

Acryloyl chloride (or acrylic acid)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Acid scavenger (e.g., triethylamine, if using acryloyl chloride) or acid catalyst (e.g., p-toluenesulfonic acid, if using acrylic acid)

-

Inhibitor of polymerization (e.g., hydroquinone)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve heptadecyl alcohol (1 equivalent) and a polymerization inhibitor in the anhydrous solvent.

-

If using acryloyl chloride, add the acid scavenger (1.1 equivalents). Cool the mixture in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Polymerization and Applications in Drug Development

This compound is a monofunctional monomer that readily forms homopolymers and copolymers through free-radical polymerization.[6] The long hydrophobic heptadecyl chain is a key feature that influences the properties of the resulting polymers.

Copolymers of this compound can be prepared with a variety of other monomers, such as (meth)acrylic acid and its esters, acrylonitrile, styrene, and vinyl acetate, to tune the properties of the final polymer.[6]

Role in Drug Delivery Systems

The hydrophobicity imparted by the heptadecyl chain makes polymers derived from this monomer of interest in drug delivery applications. These polymers can be designed to form nanoparticles, micelles, or hydrogels for the encapsulation and controlled release of lipophilic drugs.[3] The hydrophobic domains created by the this compound units can serve as reservoirs for poorly water-soluble therapeutic agents, potentially enhancing their bioavailability and stability.

While specific signaling pathways directly modulated by this compound are not established, its use in drug delivery vehicles is a strategy to improve the therapeutic index of encapsulated drugs by altering their pharmacokinetics and biodistribution.

Logical Framework for Polymer-Based Drug Delivery

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase HPLC method can be employed for its separation and quantification.

General HPLC Protocol

-

Column: A C18 reversed-phase column (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 µm) is often suitable for separating acrylates.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typically effective.[7] For mass spectrometry (MS) detection, a volatile acid like formic acid can be added to the mobile phase.

-

Detector: A diode-array detector (DAD) can be used for quantification, with the detection wavelength set to the UV maximum of the acrylate, which is typically around 210 nm.[7]

-

Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and filtered before injection.

This technical guide provides a foundational understanding of this compound for its potential use in research and drug development. The combination of its hydrophobic nature and polymerizability makes it a versatile monomer for creating advanced materials and drug delivery systems. Further research into its biocompatibility and the in vivo behavior of its polymers will be crucial for its translation into biomedical applications.

References

An In-depth Technical Guide to the Physical Properties of Heptadecyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl acrylate (B77674) (C17A) is a long-chain alkyl acrylate monomer that serves as a crucial building block in the synthesis of a diverse range of polymers. Its characteristic hydrophobic nature, conferred by the long heptadecyl chain, combined with the reactivity of the acrylate group, makes it a valuable component in the formulation of materials with tailored properties. This technical guide provides a comprehensive overview of the core physical properties of Heptadecyl acrylate monomer, offering essential data and methodologies for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and the properties of the resulting polymers. A summary of these key properties is presented in the table below.

Data Presentation: Physical Properties of this compound

| Property | Value | Units | Notes |

| Molecular Weight | 310.5 | g/mol | [1][2] |

| Appearance | Clear, colorless liquid | - | At room temperature |

| Density | 0.87 | g/cm³ | At 25 °C |

| Boiling Point | > 174 | °C | |

| Melting Point | < -100 | °C | |

| Viscosity | 11 | mPa·s | At 25 °C |

| Vapor Pressure | 0.000125 | hPa | At 32 °C |

| Flash Point | 146.5 | °C | |

| CAS Number | 28343-58-0 | - | [1][2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in polymerization reactions and formulations. Due to its long alkyl chain, this compound is a hydrophobic monomer.[3]

-

Water Solubility: It is sparingly soluble in water.

-

Organic Solvent Solubility: It is soluble in a range of common organic solvents. The solubility of acrylate esters is generally dictated by the nature of the side chain.[4] For long-chain acrylates like this compound, solubility is higher in non-polar and moderately polar solvents such as:

-

Toluene

-

Anisole

-

Dichloromethane

-

Methanol (in which it is used for precipitation of the polymer)[5]

-

The principle of "like dissolves like" is applicable, where its hydrophobic nature dictates its miscibility with organic solvents.

Experimental Protocols for Physical Property Determination

Density Measurement

The density of a liquid monomer like this compound can be accurately determined using a pycnometer or a digital density meter .

-

Pycnometer Method:

-

The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first weighed empty and dry.

-

It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine its volume.

-

The pycnometer is then thoroughly dried and filled with this compound.

-

The weight of the pycnometer filled with the monomer is recorded.

-

The density is calculated by dividing the mass of the monomer by the volume of the pycnometer.

-

Boiling Point Determination

The boiling point can be determined using ebulliometry .

-

A small sample of this compound is placed in a boiling tube equipped with a thermometer and a capillary tube sealed at one end.

-

The boiling tube is heated in a heating bath (e.g., an oil bath).

-

As the temperature rises, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

For substances with very low melting points like this compound (< -100 °C), a cryostat with a specialized melting point apparatus is used.

-

A sample of the monomer is frozen.

-

The frozen sample is then slowly warmed in the cryostat.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid melts are recorded to determine the melting range.

Viscosity Measurement

The viscosity of this compound can be measured using a viscometer , such as a cone-and-plate or a concentric cylinder viscometer.

-

A sample of the monomer is placed in the viscometer.

-

The apparatus applies a defined shear stress or shear rate to the liquid.

-

The resulting shear rate or shear stress is measured.

-

The viscosity is then calculated from these parameters. The measurement is typically performed at a controlled temperature (e.g., 25 °C).

Refractive Index Measurement

The refractive index of a liquid monomer is typically determined using an Abbe refractometer .

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and a light source is directed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions is sharp and centered.

-

The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound monomer.

Caption: Workflow for Physical Property Characterization.

Relationship Between Molecular Structure and Physical Properties

This diagram illustrates the conceptual relationship between the molecular structure of this compound and its key physical properties.

Caption: Structure-Property Relationship.

Conclusion

The physical properties of this compound monomer are integral to its application in polymer science and material development. Its long alkyl chain imparts significant hydrophobicity and a low melting point, while the acrylate functionality provides a reactive site for polymerization.[3] This unique combination of characteristics allows for the synthesis of polymers with desirable properties such as flexibility, water resistance, and adhesion. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working with this versatile monomer.

References

- 1. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. jamorin.com [jamorin.com]

- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 5. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

Synthesis of Heptadecyl Acrylate from Heptadecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing heptadecyl acrylate (B77674) from heptadecanol. Heptadecyl acrylate, a long-chain alkyl acrylate, is a valuable monomer in polymer synthesis, imparting hydrophobicity, flexibility, and adhesion to copolymers. Its applications are found in specialty coatings, adhesives, and as a modifying agent in various polymeric systems. This document outlines the core methodologies for its synthesis, including direct esterification and transesterification, providing detailed experimental protocols and quantitative data to support researchers in the lab.

Synthetic Methodologies

The synthesis of this compound from heptadecanol is primarily achieved through two well-established chemical reactions: direct esterification and transesterification.

-

Direct Esterification: This method involves the direct reaction of heptadecanol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor. The reaction produces this compound and water as a byproduct. To drive the reaction to completion, the water is continuously removed from the reaction mixture, often through azeotropic distillation.

-

Transesterification: This process involves the reaction of heptadecanol with a more volatile acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The reaction results in the formation of this compound and a volatile alcohol byproduct (methanol or ethanol), which is removed to shift the equilibrium towards the product.

Direct Esterification of Heptadecanol

Direct esterification is a common and effective method for the synthesis of this compound. The use of an acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid, is crucial for achieving a reasonable reaction rate. A polymerization inhibitor is also essential to prevent the self-polymerization of acrylic acid and the resulting this compound product.

Signaling Pathway for Direct Esterification

Caption: Direct esterification of heptadecanol with acrylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented method for the esterification of a C17 alkanol mixture with acrylic acid.[1]

-

Materials:

-

Heptadecanol (with a mean degree of branching of approximately 3.0)

-

Stabilizer (e.g., MEHQ - hydroquinone (B1673460) monomethyl ether)

-

Hypophosphorous acid

-

Copper(II) chloride solution

-

Acrylic acid

-

Methanesulfonic acid

-

Sodium chloride solution

-

Aqueous sodium hydroxide (B78521) solution

-

Procedure:

-

In a reaction vessel equipped for reflux and water separation, charge cyclohexane, heptadecanol, the stabilizer (MEHQ), hypophosphorous acid, and the copper(II) chloride solution.

-

Add acrylic acid to the mixture.

-

Heat the mixture under an air atmosphere.

-

Add methanesulfonic acid to catalyze the reaction.

-

Continuously separate the water byproduct under reflux.

-

After the reaction is complete, cool the reaction solution.

-

Wash the cooled solution with a sodium chloride solution followed by an aqueous sodium hydroxide solution.

-

Separate the cyclohexane phase.

-

Remove the solvent under reduced pressure to obtain this compound.

-

-

Quantitative Data:

-

Yield: 89%

-

Purity: >95%

-

Protocol 2: Representative Synthesis of a Long-Chain Acrylate (Octadecyl Acrylate)

This protocol describes the synthesis of octadecyl acrylate, a structurally similar long-chain acrylate, and can be adapted for this compound.

-

Materials:

-

Octadecanol

-

Polymerization inhibitor (e.g., thiodiphenylamine)

-

Acrylic acid

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Aqueous sodium hydroxide solution

-

-

Procedure:

-

In a 500ml four-hole flask equipped with a thermometer, stirrer, and reflux condenser, add 76.0g of octadecanol and 0.9g of thiodiphenylamine.

-

Heat the mixture to 60°C until the octadecanol is completely melted.

-

Successively add 25.0g of acrylic acid and 1g of p-toluenesulfonic acid.

-

Heat the mixture to 100-120°C and reflux for approximately 2.5 hours.

-

Attach a water trap to the apparatus to collect the water byproduct.

-

After the majority of the water has been separated, increase the temperature to 140°C and maintain it for 3.5 hours.

-

Monitor the amount of water collected; when it approaches the theoretical yield, the esterification is considered substantially complete.

-

Stop heating and remove unreacted acrylic acid and residual water by vacuum distillation.

-

Pour the product into a beaker and wash with a 5% (w/w) aqueous sodium hydroxide solution to remove residual catalyst, inhibitor, and acrylic acid.

-

Wash with water until the product is neutral.

-

Dry the product under vacuum at 40°C for 8 hours to obtain waxy solid octadecyl acrylate.

-

-

Quantitative Data:

-

Total Reaction Time: 6 hours

-

Yield: 94.3%

-

Summary of Quantitative Data for Direct Esterification

| Parameter | Protocol 1 (this compound)[1] | Protocol 2 (Octadecyl Acrylate) |

| Reactants | Heptadecanol, Acrylic Acid | Octadecanol, Acrylic Acid |

| Catalyst | Methanesulfonic Acid | p-Toluenesulfonic Acid |

| Solvent | Cyclohexane | None (Melt Esterification) |

| Reaction Temp. | Reflux | 100-140°C |

| Reaction Time | Not specified | 6 hours |

| Yield | 89% | 94.3% |

| Purity | >95% | Not specified |

Transesterification

Transesterification offers an alternative route to direct esterification, particularly when aiming to avoid the direct use of acrylic acid. This method is a reversible reaction where an alcohol is exchanged in an ester.

Common catalysts for transesterification include:

-

Alkali catalysts: Sodium hydroxide, potassium hydroxide.[2]

-

Acid catalysts: Sulfuric acid, p-toluenesulfonic acid.

-

Organometallic catalysts: Tin or titanium-based catalysts.

The lower boiling point alcohol byproduct (e.g., methanol) is continuously removed by distillation to drive the equilibrium towards the formation of the desired this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis of this compound from heptadecanol can be effectively achieved through direct esterification, with detailed protocols available that demonstrate high yields and purity. While transesterification presents a viable alternative, specific procedural details for the C17 chain are less documented in readily accessible literature. The choice of method will depend on the available starting materials, desired purity, and process scalability. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer and materials science.

References

Heptadecyl Acrylate: A Comprehensive Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl acrylate (B77674) (C17A) is a long-chain alkyl acrylate monomer that offers a unique combination of hydrophobicity, flexibility, and reactivity. Its chemical behavior is primarily dictated by the electron-poor double bond of the acrylate moiety, making it highly susceptible to polymerization and a variety of addition reactions. This technical guide provides an in-depth analysis of the reactivity and stability of heptadecyl acrylate, compiling essential data for its safe handling, storage, and application in research and development. The document details its polymerization kinetics, thermal and photolytic stability, and susceptibility to hydrolysis and other chemical reactions. Detailed experimental protocols for assessing these properties are also provided to aid in practical laboratory settings.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a high molecular weight and a low glass transition temperature (Tg).[1] Its long alkyl chain imparts significant hydrophobic character. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound (C17A)

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₂ | [2] |

| Molecular Weight | 310.5 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Purity | min. 94% | [1] |

| Acid Value | max. 0.05% | [1] |

| Water Content | max. 0.1% | [1] |

| Density | 0.87 g/cm³ at 25 °C | [1] |

| Boiling Point | >174 °C | [1] |

| Melting Point | < -100 °C | [1] |

| Flash Point | 234 °C | [1] |

| Vapor Pressure | 0.000125 hPa at 32 °C | [1] |

| Viscosity | 11 mPa·s | [1] |

| Glass Transition Temp. (Tg) | -72 °C | [1] |

| n-octanol/water partition coefficient (log Pow) | 9.2 at 25 °C | [3] |

| Solubility in water | < 30 µg/L at 20 °C | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the acrylic functional group. It readily participates in addition reactions and is highly prone to polymerization.[1][4]

Polymerization

This compound can undergo homopolymerization and can be copolymerized with a wide range of other monomers.[1][4] These include (meth)acrylic acid and its salts, amides, and esters, as well as acrylonitrile, maleic esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene.[1][4]

The polymerization is a radical chain reaction that can be initiated by heat, ultraviolet (UV) radiation, or chemical initiators such as peroxides.[3] The reaction is exothermic and can be violent if not controlled, leading to a rapid increase in temperature and pressure.[3]

A key parameter governing the polymerization rate is the propagation rate coefficient (kp). For this compound (in a 1 M solution with butyl acetate), the Arrhenius parameters for kp have been determined, as shown in Table 2.

Table 2: Arrhenius Parameters for the Propagation Rate Coefficient (kp) of this compound

| Parameter | Value | Reference |

| Pre-exponential Factor (A) | 8.15 x 10⁶ L·mol⁻¹·s⁻¹ | [5] |

| Activation Energy (Ea) | 14.66 kJ·mol⁻¹ | [5] |

The polymerization process can be visualized as a chain reaction involving initiation, propagation, and termination steps.

Caption: Free Radical Polymerization Pathway.

Addition Reactions

This compound readily undergoes addition reactions with a variety of organic and inorganic compounds, making it a versatile starting material for chemical synthesis.[1][4] The electron-deficient double bond is susceptible to nucleophilic attack in Michael-type additions.

Stability

The stability of this compound is a critical consideration for its storage and handling to prevent unintended polymerization.

Thermal Stability

This compound is sensitive to heat, which can initiate spontaneous polymerization.[3] This polymerization is exothermic and can become a runaway reaction if not controlled.[3] Therefore, it is crucial to store the monomer at temperatures below 35 °C.[1][6]

Photolytic Stability

Exposure to ultraviolet (UV) radiation or other high-energy radiation can also trigger polymerization.[3][7] Direct sunlight should be avoided during storage and handling.[7]

Chemical Stability and Storage

To prevent spontaneous polymerization during storage, this compound is typically supplied with a stabilizer, such as the monomethyl ether of hydroquinone (B1673460) (MeHQ).[1] The effectiveness of these stabilizers is dependent on the presence of dissolved oxygen.[1][6] Therefore, the monomer must always be stored under air and never under an inert atmosphere.[1][6]

The expected storage stability under these recommended conditions is one year.[1] It is also advised to follow a "first-in-first-out" principle for storage to minimize the risk of overstorage.[1]

Contamination with substances that can initiate radical chain reactions, such as peroxides and oxidizing agents, poses a significant risk of spontaneous polymerization.[3][7] Iron(III) ions have also been identified as weak polymerization initiators.[4]

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Stability Influencing Factors.

Experimental Protocols

The following are detailed methodologies for assessing the reactivity and stability of this compound. These protocols are based on established techniques for similar acrylate monomers and can be adapted for specific experimental needs.

Determination of Polymerization Kinetics by Pulsed Laser Polymerization-Size Exclusion Chromatography (PLP-SEC)

This method is used to determine the propagation rate coefficient (kp).

Objective: To measure the rate of chain growth during the free-radical polymerization of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 M in butyl acetate) containing a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

-

PLP Experiment:

-

Place the sample in a temperature-controlled reaction cell.

-

Purge the sample with an inert gas (e.g., nitrogen) to remove oxygen.

-

Irradiate the sample with a pulsed excimer laser at a specific frequency and temperature. The laser pulses generate radicals that initiate polymerization.

-

The time between pulses allows for controlled polymer chain growth.

-

-

SEC Analysis:

-

Terminate the polymerization after a set time by adding an inhibitor.

-

Analyze the resulting polymer by size exclusion chromatography (SEC) to determine its molecular weight distribution. The position of the inflection point on the low molecular weight side of the distribution is related to the propagation rate coefficient.

-

-

Data Analysis: Calculate kp from the molecular weight at the inflection point and the time between laser pulses. Repeat the experiment at various temperatures to determine the Arrhenius parameters (A and Ea).

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermally induced polymerization.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

DSC Analysis:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample as a function of temperature.

-

-

Data Analysis: The onset of polymerization is indicated by a sharp exothermic peak in the DSC thermogram. The temperature at the beginning of this peak is the onset temperature of polymerization.

Evaluation of Photolytic Stability by Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To investigate the curing behavior of this compound upon exposure to UV radiation.

Methodology:

-

Sample Preparation: Mix this compound with a photoinitiator and place a small sample (5-10 mg) in an open aluminum DSC pan.

-

Photo-DSC Analysis:

-

Place the sample in the Photo-DSC cell, which is equipped with a UV light source.

-

Maintain the sample at a constant temperature (isothermal mode).

-

Expose the sample to UV light of a specific intensity and duration.

-

Measure the exothermic heat flow resulting from the photopolymerization.

-

-

Data Analysis: The total heat evolved is proportional to the degree of conversion. The rate of heat flow provides information about the kinetics of the photopolymerization.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the ester group in this compound under defined pH and temperature conditions.

Methodology:

-

Sample Preparation: Prepare buffered aqueous solutions at different pH values (e.g., acidic, neutral, and basic).

-

Hydrolysis Experiment:

-

Disperse a known concentration of this compound in each buffer solution.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

At specific time intervals, withdraw aliquots from each solution.

-

-

Analysis:

-

Quench the reaction in the aliquots (e.g., by neutralization or addition of a solvent).

-

Quantify the amount of remaining this compound and/or the amount of acrylic acid and heptadecanol formed using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis under each condition.

The following workflow illustrates a general procedure for stability testing.

Caption: Stability Testing Workflow.

Conclusion

This compound is a highly reactive monomer with a stability profile that is critically dependent on storage and handling conditions. Its propensity for radical polymerization necessitates the presence of stabilizers and oxygen, and the avoidance of heat, UV radiation, and contaminants. The quantitative kinetic data for its polymerization and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to safely and effectively utilize this versatile monomer in their applications. A thorough understanding of its reactivity and stability is paramount to achieving reproducible results and ensuring laboratory safety.

References

Heptadecyl Acrylate: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of Heptadecyl acrylate (B77674), based on available Safety Data Sheet (SDS) information. The data herein is intended to support risk assessment and ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

Heptadecyl acrylate is a monofunctional acrylic ester characterized by a long, hydrophobic alkyl chain. This structure imparts properties such as high hydrophobicity, low volatility, and a low glass transition temperature.[1] These characteristics are crucial for its application in polymer synthesis, where it can be used to enhance flexibility, adhesion, and water resistance.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈O₂ | [1] |

| Molecular Weight | 310.5 g/mol | [1][2] |

| CAS Number | 1473386-36-5 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Almost odorless | |

| Density | 0.87 g/cm³ (at 25 °C) | [1] |

| Melting Point | < -100 °C | [1] |

| Boiling Point | > 174 °C (polymerizes) | [1] |

| Flash Point | 173.5 °C (ISO 2719, closed cup) | |

| Vapor Pressure | 0.000125 hPa (at 32 °C) | [1] |

| Water Solubility | < 30 µg/L (at 20 °C) | [3] |

| Log P (octanol/water) | 8.9 | [2] |

| Viscosity | 11 mPa·s | [1] |

| Glass Transition (Tg) | -72 °C to -105 °C | [1] |

Toxicological Profile

This compound is classified as a skin irritant and a skin sensitizer. It may also cause respiratory irritation. The acute toxicity of this compound is considered low via dermal routes of exposure. A comprehensive summary of its toxicological data is provided in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Result | Guideline | Source(s) |

| Acute Dermal Toxicity (LD50) | Rat | > 5,000 mg/kg bw | OECD 402 | [3] |

| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg bw | OECD 423 | [3] |

| Skin Irritation/Corrosion | Rabbit | Irritant | OECD 404 | [3] |

| Eye Irritation/Corrosion | Rabbit | Non-irritant | OECD 405 | [3] |

| Skin Sensitization | Mouse | Sensitizing | OECD 429 (LLNA) | [3] |

| Respiratory Irritation | - | May cause respiratory irritation (H335) | - | [4] |

| Mutagenicity | In vitro | Not mutagenic in bacteria or mammalian cell culture | - | [3] |

| Reproductive/Developmental Toxicity | Rat | No indication of fertility impairment or teratogenic effects | OECD 421/422 (Screening) | [3] |

| Repeated Dose Toxicity | Rat | May cause reversible liver damage after repeated high-dose ingestion | - | [3] |

Note: A quantitative value for respiratory irritation (e.g., LC50) is not available. This is likely due to the substance's very low vapor pressure, which makes it difficult to generate atmospheres for inhalation testing that would lead to acute systemic toxicity.

Ecotoxicological Information

This compound is classified as toxic to aquatic life with long-lasting effects.[4] However, due to its very low water solubility, toxic effects are generally not observed in aquatic species at concentrations up to the limit of solubility.[3] Table 3 summarizes the available ecotoxicity data.

Table 3: Ecotoxicological Data for this compound

| Endpoint | Species | Result (Nominal Concentration) | Guideline | Source(s) |

| Acute Fish Toxicity (LL50, 96h) | Danio rerio (Zebra fish) | > 100 mg/L | OECD 203 | |

| Acute Invertebrate Toxicity (NOEC, 48h) | Daphnia magna | > 100 mg/L | OECD 202 | [3] |

| Algae Growth Inhibition (NOEC, 72h) | Pseudokirchneriella subcapitata | > 100 mg/L | OECD 201 | [3] |

| Toxicity to Soil Organisms (LC50, 14d) | Eisenia foetida (Earthworm) | > 1,000 mg/kg | OECD 207 | [4] |

| Biodegradation | Activated sludge | Moderately/partially biodegradable | - | [3] |

Experimental Protocols

The toxicological and ecotoxicological data presented are primarily based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. A brief overview of the methodologies for the key cited experiments is provided below.

Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure to assess the toxicity of a substance when applied to the skin. A single dose of the test substance is applied to a shaved area of the skin of experimental animals (typically rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population. For this compound, the LD50 was found to be greater than the limit dose of 5,000 mg/kg body weight, indicating very low acute dermal toxicity.[3]

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the test substance is applied to a patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application. This compound is classified as a skin irritant based on the results of this test.[3]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization (allergic contact dermatitis). The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the lymph node draining the application site is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a sensitizer. This compound tested positive in the LLNA, classifying it as a skin sensitizer.[3]

Aquatic Toxicity Testing (OECD 201, 202, 203)

These guidelines detail the methods for assessing the toxicity of chemicals to aquatic organisms.

-

OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to the test substance for 96 hours, and mortality is observed.

-

OECD 202 (Daphnia sp., Acute Immobilisation Test): Aquatic invertebrates are exposed for 48 hours, and their immobilization is recorded.

-

OECD 201 (Alga, Growth Inhibition Test): Algae are exposed to the test substance for 72 hours, and the inhibition of growth is measured.

For this compound, no adverse effects were observed in these tests up to the substance's limit of water solubility.[3]

Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Work in a well-ventilated area or use local exhaust ventilation to minimize exposure to vapors or mists.

-

Gloves: Wear protective gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[3]

Spill Response Workflow

A chemical spill should be handled promptly and safely. The following workflow diagram illustrates the general procedure for responding to a this compound spill.

Caption: General workflow for responding to a chemical spill.

Storage and Stability

This compound can polymerize if not stored correctly. To ensure stability:

-

Inhibitor: The product is stabilized, typically with Monomethyl Ether of Hydroquinone (MEHQ).[1] The stabilizer is only effective in the presence of oxygen.[4]

-

Atmosphere: Store under air, never under an inert gas like nitrogen.[4]

-

Temperature: Keep the storage temperature below 35 °C.[1]

-

Conditions to Avoid: Avoid heat, direct sunlight, UV radiation, and contamination.[4]

-

Materials: The preferred construction material for storage tanks and pipes (B44673) is stainless steel.[5]

References

Spectroscopic Analysis of Heptadecyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for heptadecyl acrylate (B77674), a long-chain acrylate ester. The document details predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, alongside comprehensive experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of heptadecyl acrylate in research and development settings, including its potential applications in drug delivery systems and polymer synthesis.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra specifically for this compound, the NMR data is predicted based on established chemical shift values for analogous long-chain alkyl acrylates and the fundamental principles of NMR spectroscopy. The FTIR data is based on the characteristic absorption bands observed for acrylate esters and data from similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (trans to C=O) | 6.40 | dd | J_trans = 17.4, J_gem = 1.5 |

| =CH₂ (cis to C=O) | 5.82 | dd | J_cis = 10.5, J_gem = 1.5 |

| =CH | 6.12 | dd | J_trans = 17.4, J_cis = 10.5 |

| O-CH₂ | 4.15 | t | J = 6.7 |

| O-CH₂-CH₂ | 1.65 | p | J ≈ 6.8 |

| -(CH₂)₁₄- | 1.26 | m (br) | - |

| -CH₃ | 0.88 | t | J = 6.9 |

dd = doublet of doublets, t = triplet, p = pentet, m (br) = broad multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 166.5 |

| =CH₂ | 128.5 |

| =CH | 130.3 |

| O-CH₂ | 64.5 |

| O-CH₂-CH₂ | 28.7 |

| -(CH₂)₁₄- (bulk) | 29.7 - 29.3 |

| -CH₂-CH₂-CH₃ | 31.9 |

| -CH₂-CH₃ | 22.7 |

| -CH₃ | 14.1 |

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2925 | C-H stretch (asymmetric, CH₂) | Strong |

| 2855 | C-H stretch (symmetric, CH₂) | Strong |

| 1725 | C=O stretch (ester) | Strong |

| 1638 | C=C stretch (alkene) | Medium |

| 1465 | C-H bend (CH₂) | Medium |

| 1410 | =C-H in-plane bend | Medium |

| 1200 - 1180 | C-O stretch (ester) | Strong |

| 985 | =C-H out-of-plane bend (wag) | Medium |

| 810 | =CH₂ out-of-plane bend (wag) | Medium |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220-250 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues. Clean with isopropanol or acetone (B3395972) and a lint-free wipe if necessary.

-

Acquire a background spectrum. This will measure the infrared absorption of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Collection:

-

Acquire the FTIR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard measurement range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be automatically background-corrected by the instrument software.

-

Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups present in this compound (ester, alkene, alkane).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Heptadecyl Acrylate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl acrylate (B77674) (C₁₇H₃₃O₂), a long-chain alkyl acrylate monomer, is a critical building block in the synthesis of specialized polymers with applications in drug delivery, medical devices, and advanced materials. Its long alkyl chain imparts significant hydrophobicity, influencing the properties of the resulting polymers, such as their thermal characteristics, chemical resistance, and compatibility with non-polar matrices.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective polymerization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of heptadecyl acrylate, including qualitative predictions, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Core Concepts: Predicting Solubility

The solubility of a chemical compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual nature: a polar acrylate head and a long, non-polar C17 alkyl tail. The dominance of the long hydrocarbon chain makes the molecule predominantly non-polar and hydrophobic.

Therefore, its solubility can be predicted as follows:

-

High Solubility: Expected in non-polar and weakly polar aprotic solvents. The van der Waals forces between the solvent and the long alkyl chain of this compound are the primary interactions driving dissolution.

-

Moderate to Low Solubility: Expected in polar aprotic solvents. The energetic cost of disrupting the dipole-dipole interactions of the solvent to accommodate the non-polar alkyl chain is a limiting factor.

-

Insoluble: Expected in polar protic solvents, especially water. The strong hydrogen bonding network of protic solvents would be significantly disrupted by the non-polar solute, making dissolution energetically unfavorable.

Quantitative Solubility Data

As of the date of this publication, specific, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table provides a qualitative summary based on general principles of chemical solubility. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine precise solubility values for their specific applications.

Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; strong van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Xylene | High | Favorable interactions between the aromatic ring and the alkyl chain. |

| Halogenated | Dichloromethane, Chloroform | High | Good solvation of the non-polar chain. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | THF is a good solvent for many acrylate polymers and monomers.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | Polarity of the ketone may limit solubility. |

| Esters | Ethyl Acetate | Moderate | Similar ester functional group, but overall polarity is a factor. |

| Alcohols | Methanol, Ethanol | Low to Insoluble | Strong hydrogen bonding in the solvent opposes dissolution of the non-polar solute. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Insoluble | High polarity and strong dipole-dipole interactions of the solvent. |

| Water | - | Insoluble | Highly polar protic nature and strong hydrogen bonding network. |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed gravimetric method for the determination of the thermodynamic solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.

Materials:

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined time to allow the system to reach equilibrium. For long-chain molecules, this may take 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven should be well-ventilated.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can be expressed in various units, for example, as grams per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the study of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A step-by-step workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains scarce, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The workflows visualized herein offer a clear and logical approach to both the synthesis and the solubility assessment of this important monomer, aiding researchers in its effective utilization in polymer science and drug development.

References

Heptadecyl Acrylate: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity heptadecyl acrylate (B77674), a long-chain alkyl acrylate with significant potential in pharmaceutical and biomedical applications. This document consolidates available technical data on commercial suppliers, physicochemical properties, and synthesis and purification protocols. It further explores the role of heptadecyl acrylate in advanced drug delivery systems, offering detailed experimental workflows and visualizations to support researchers in this field.

Commercial Availability of High-Purity this compound

While a wide range of suppliers offer the closely related octadecyl acrylate (stearyl acrylate), the commercial availability of high-purity this compound is more specialized. The term "high-purity" in the context of long-chain acrylates for pharmaceutical applications typically implies a purity of 98% or greater. Below is a summary of commercially available this compound and a high-purity grade of the analogous octadecyl acrylate.

| Compound | Supplier | Purity | Key Specifications |

| This compound (C17A) | Jamorin | ≥ 94% | Water Content: ≤ 0.1% Acid Content: ≤ 0.05%[1][2] |

| This compound | Alfa Chemistry | 96% | - |

| n-Octadecyl acrylate | Scipoly | High Purity | - |

| Octadecyl acrylate | Sigma-Aldrich | 97% | -[3] |

| Octadecyl Acrylate/Stearyl Acrylate | BOSS CHEMICAL | ≥ 98.0% | Acid value (mgKOH/g): ≤ 1.0 Water (%): ≤ 0.3[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug delivery formulations, influencing factors such as drug solubility, nanoparticle stability, and release kinetics.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₂ | [5][6] |

| Molecular Weight | 310.5 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.87 g/cm³ at 25 °C | [1] |

| Boiling Point | > 174 °C | [1] |

| Melting Point | < -100 °C | [1] |

| Flash Point | 234 °C | [1] |

| Viscosity | 11 mPa·s | [1] |

| Glass Transition Temperature (Tg) | -72 °C | [1] |

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound typically involves the esterification of heptadecanol with acrylic acid or its derivatives. The subsequent purification is critical to remove unreacted starting materials, catalysts, and by-products.

Synthesis of this compound

A general method for the synthesis of long-chain alkyl acrylates is through the direct esterification of the corresponding alcohol with acrylic acid, often in the presence of an acid catalyst and an inhibitor to prevent polymerization.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Heptadecanol

-

Acrylic acid (in slight molar excess)

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent, for azeotropic removal of water)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add heptadecanol, toluene, and hydroquinone.

-

Heat the mixture with stirring until the heptadecanol is completely dissolved.

-

Add p-toluenesulfonic acid to the reaction mixture.

-

Introduce acrylic acid dropwise to the flask.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of heptadecanol is complete.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification of this compound

Achieving high purity is essential for biomedical applications. The primary impurities are typically unreacted heptadecanol and polymerization inhibitors.

Experimental Protocol: Purification of this compound

-

Materials:

-

Crude this compound

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Perform multiple extractions with methanol. Heptadecanol has a slightly greater solubility in methanol compared to this compound, allowing for its removal.[7] The inhibitor will also partition into the methanol phase.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain purified this compound.

-

For further purification, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.

-

Verify the purity of the final product using Gas Chromatography (GC) and confirm its identity with ¹H NMR and FT-IR spectroscopy.

-

Application in Drug Delivery: Nanoparticle Formulation

The long, hydrophobic heptadecyl chain makes this monomer highly suitable for creating nanocarriers for the delivery of poorly water-soluble drugs.[8][9] These nanoparticles can protect the encapsulated drug from degradation and facilitate controlled release.[10] The length of the alkyl chain is a key parameter for modulating drug loading capacity and release kinetics.[11]

Nanoparticle Synthesis via Emulsion Polymerization

Emulsion polymerization is a common technique for preparing acrylate-based nanoparticles for drug delivery.

Experimental Protocol: Nanoparticle Synthesis

-

Materials:

-

This compound (monomer)

-

Hydrophobic drug

-

Sodium dodecyl sulfate (surfactant)

-

Potassium persulfate (initiator)

-

Deionized water

-

-

Procedure:

-

Dissolve the hydrophobic drug and this compound in a suitable organic solvent.

-

Prepare an aqueous solution of sodium dodecyl sulfate.

-

Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

-

Transfer the emulsion to a reaction vessel equipped with a condenser and a nitrogen inlet.

-

Heat the emulsion to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.

-

Add an aqueous solution of potassium persulfate to initiate polymerization.

-

Maintain the reaction for a set period (e.g., 4-6 hours) to ensure complete polymerization.

-

Cool the reaction mixture to room temperature.

-

Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.

-

Visualizations

Logical Workflow for Supplier Selection

Caption: Supplier selection workflow for high-purity this compound.

Experimental Workflow for High-Purity Synthesis

Caption: Synthesis and purification workflow for high-purity this compound.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

Caption: Cellular uptake and mechanism of action for nanoparticle drug delivery.

References

- 1. jamorin.com [jamorin.com]

- 2. jamorin.com [jamorin.com]

- 3. Sigma Aldrich Octadecyl acrylate 1 kg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Octadecyl acrylate/Stearyl Acrylate CAS 4813-57-4 SA - Buy Octadecyl acrylate/Stearyl Acrylate, CAS 4813-57-4, SA Product on Boss Chemical [bosschemical.com]

- 5. This compound | C20H38O2 | CID 119935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel | MATEC Web of Conferences [matec-conferences.org]

An In-depth Technical Guide to Branched vs. Linear Heptadecyl Acrylate Isomers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl acrylate (B77674), a long-chain alkyl acrylate, presents intriguing possibilities in the formulation of advanced drug delivery systems due to its pronounced hydrophobicity. The isomeric form of the heptadecyl chain—either linear (n-heptadecyl) or branched—can significantly influence the physicochemical properties of the monomer and the resulting polymer. These differences, in turn, can impact biocompatibility, drug encapsulation efficiency, and release kinetics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of linear versus branched heptadecyl acrylate isomers, offering a comparative framework for researchers in drug development.

Introduction

The design of polymeric biomaterials for drug delivery is a nuanced field where subtle changes in molecular architecture can lead to significant alterations in performance. Long-chain alkyl acrylates are valuable monomers for creating hydrophobic domains within polymers, which are particularly useful for the encapsulation and controlled release of lipophilic drugs. This compound, with its 17-carbon alkyl chain, offers a substantial hydrophobic moiety. The branching of this alkyl chain can disrupt the packing of the polymer chains, leading to changes in properties such as melting point, viscosity, and glass transition temperature. This guide will explore the synthesis of both linear and branched isomers of this compound and provide a comparative analysis of their properties and potential in drug delivery applications.

Synthesis of this compound Isomers

The synthesis of this compound isomers is typically a two-step process: first, the synthesis of the corresponding heptadecyl alcohol, and second, the esterification of the alcohol with an acrylic acid derivative.

Synthesis of Heptadecyl Alcohol Precursors

Linear Isomer (n-Heptadecanol): The linear precursor, 1-heptadecanol (B72759), can be synthesized by the reduction of heptadecanoic acid.

Branched Isomer (9-Heptadecanol): A branched precursor, such as 9-heptadecanol, can be prepared via a Grignard reaction.

Esterification to this compound

The final step is the esterification of the linear or branched heptadecanol with acryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.[1]

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Predicted Physicochemical Properties of this compound Isomers

| Property | Linear (n-Heptadecyl Acrylate) | Branched (e.g., 9-Heptadecyl Acrylate) | Rationale for Difference |

| Molecular Weight | 310.53 g/mol | 310.53 g/mol | Isomers have the same molecular formula. |

| Boiling Point | Higher | Lower | Linear chains have a larger surface area, leading to stronger van der Waals forces.[2][4] |

| Melting Point | Higher | Lower | The regular structure of linear chains allows for more efficient packing in a crystal lattice.[3] |

| Viscosity | Higher | Lower | Increased chain entanglement in linear polymers generally leads to higher viscosity.[5][6] |

| Refractive Index | Slightly Higher | Slightly Lower | Denser packing in linear polymers can lead to a higher refractive index.[7][8][9] |

| Solubility | Generally lower in non-polar solvents | Generally higher in non-polar solvents | Branching disrupts crystal packing, often leading to increased solubility.[10] |

Note: The values in this table are predicted based on general chemical principles and data from analogous long-chain alkyl acrylates, such as stearyl vs. isostearyl acrylate.[11][12]

Experimental Protocols

Synthesis of n-Heptadecyl Acrylate (Linear Isomer)

Protocol 4.1.1: Synthesis of 1-Heptadecanol This protocol is adapted from the reduction of long-chain carboxylic acids.

-

Materials: Heptadecanoic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 10% H₂SO₄, saturated NaCl solution, anhydrous MgSO₄.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.1 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0°C.

-

Slowly add a solution of heptadecanoic acid (1 eq.) in anhydrous diethyl ether.

-

After the addition is complete, warm the reaction to room temperature and stir for 12 hours.

-

Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Combine the organic filtrates, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-heptadecanol.

-

Protocol 4.1.2: Esterification of 1-Heptadecanol This protocol is a general method for the synthesis of acrylates from alcohols.[1]

-

Materials: 1-Heptadecanol, acryloyl chloride, triethylamine (TEA), anhydrous dichloromethane (B109758) (DCM), saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄.

-

Procedure:

-